molecular formula C10H11F2NO3S B596724 N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide CAS No. 1254567-71-9

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Cat. No. B596724
M. Wt: 263.259
InChI Key: RWAQKKCELAQLHO-UHFFFAOYSA-N
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Description

“N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C10H11F2NO3S . It has a molecular weight of 263.26 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide in tetrahydrofuran under an atmosphere of nitrogen. Lithium diisopropylamide, freshly prepared from n-butyllithium and diisopropylamine, is added to the reaction. After 30 minutes, N,N-dimethyl-formamide is added dropwise to the reaction. The reaction is stirred for 30 minutes at -78°C and then allowed to warm to room temperature for 40 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid.


Molecular Structure Analysis

The IUPAC name for this compound is N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide . The InChI string is InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 . The canonical SMILES representation is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.26 g/mol . It has a computed XLogP3-AA value of 1.4 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass are both 263.04277071 g/mol .

Scientific Research Applications

Synthesis and Transformation of Cyclic Sulfoximines

An unprecedented stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes was facilitated by a difluoro(phenylsulfonyl)methyl group, enabling the synthesis of cyclic sulfoximines. This group plays a crucial role not only in the cycloaddition reaction but also in further transformations, allowing the conversion of difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye, Zhang, Ni, Rong, & Hu, 2014).

Antimicrobial Evaluation of Sulfonate Derivatives

Sulfonate derivatives synthesized from 1,3-propane and/or 1,4-butane sultone were evaluated for their antimicrobial and antifungal activities. Among these, compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of sulfonate derivatives as antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Electronic Structure and Biological Activities of Sulfonamide Derivatives

The electronic structure and biological activities of sulfonamide derivatives were investigated using both experimental and computational approaches. These studies included molecular docking to explore potential inhibitor activities, indicating the versatility of sulfonamide compounds in biological applications (Vetrivelan, 2019).

Fuel-Cell Applications of Sulfonated Block Copolymers

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These materials showed promising proton conductivity and mechanical properties, suggesting their potential use in fuel-cell technology (Bae, Miyatake, & Watanabe, 2009).

Application in Drug Metabolism Studies

The application of biocatalysis to drug metabolism was demonstrated by preparing mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This approach facilitated the production of metabolites in quantities sufficient for structural characterization by NMR, supporting drug metabolism studies (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQKKCELAQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219886
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

CAS RN

918523-58-7
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide (57, 1.5 g, 6.38 mmol) in tetrahydrofuran (10 mL) under an atmosphere of nitrogen, cooled in a −78° C. acetone/dry ice bath was added lithium diisopropylamide (0.80 M in tetrahydrofuran, 24 mL, freshly prepared from n-butyllithium and diisopropylamine). After 30 minutes, N,N-dimethyl-formamide (542 μL, 7.018 mmol) was added dropwise to the reaction. The reaction was stirred for 30 minutes at −78° C. and then allowed to warm to room temperature for 40 minutes. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid (58, 300 mg, 18%). MS (ESI) [M−H+]−=262.3.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To diisopropyl amine (0.210 mL, 1.49 mmol) in tetrahydrofuran (3 mL) was added n-butyllithium (2.50 M in hexane, 0.600 mL, 1.49 mmol) at −78° C. under an atmosphere of nitrogen. After 30 minutes, propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide (9, 113 mg, 0.480 mmol) in tetrahydrofuran (2 mL) was added at −78° C. under am atmosphere of nitrogen. After 1 hour, N,N-dimethylformamide (0.050 mL, 0.64 mmol) was added. The reaction was stirred for 1 hour, then allowed to come to room temperature for 15 minutes. The reaction was poured into water, acidified with 1M HCl (aq.) to pH=1, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtrated. The filtrate was concentrated and purified by silica gel column chromatography eluting with 30% ethyl acetate in hexane to give a solid (10, 25 mg, 20%). MS (ESI) [M−H+]−=262.0.
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